3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid
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Overview
Description
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is a synthetic organic compound characterized by the presence of an adamantane moiety, a formamido group, and a cyclopentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane, followed by hydrolysis of the obtained esters.
Incorporation of the Formamido Group: The formamido group is added via a formylation reaction, where the adamantane derivative reacts with formamide under specific conditions.
Addition of the Cyclopentyloxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the formamido and cyclopentyloxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[(ADAMANTAN-1-YL)METHYL]UREA: Contains an adamantane moiety and is used as an enzyme inhibitor.
3,5-DIMETHYL-1-[(ADAMANTAN-1-YL)METHYL]UREA: Similar structure with additional methyl groups, also an enzyme inhibitor.
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is unique due to the presence of the cyclopentyloxyphenyl group, which imparts distinct chemical and biological properties compared to other adamantane derivatives .
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H33NO4/c27-23(28)12-22(19-5-7-21(8-6-19)30-20-3-1-2-4-20)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h5-8,16-18,20,22H,1-4,9-15H2,(H,26,29)(H,27,28) |
InChI Key |
CKGFSJKOUFSHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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